molecular formula C18H19N3O4S B11277060 N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide

N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B11277060
M. Wt: 373.4 g/mol
InChI Key: YFKNVXDAHYFEJF-UHFFFAOYSA-N
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Description

N-(4-{[(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a benzazepine core fused with a sulfonamide linkage and an acetamide moiety.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[4-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C18H19N3O4S/c1-12(22)19-14-5-7-15(8-6-14)21-26(24,25)16-9-10-17-13(11-16)3-2-4-18(23)20-17/h5-11,21H,2-4H2,1H3,(H,19,22)(H,20,23)

InChI Key

YFKNVXDAHYFEJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylacetamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on sulfonamide-acetamide derivatives, heterocyclic modifications, and substituent variations. Below is a detailed comparison with key examples from the literature:

Structural Analogs with Sulfonamide-Acetamide Motifs

Compound Name Molecular Formula Molar Mass (g/mol) Key Structural Features Biological Activity/Application Reference
N-(4-{[(2-Oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide (Target) Not explicitly provided* Benzazepine core, sulfonamide, acetamide Potential enzyme inhibition (inferred)
N4-Acetylsulfamethazine (N-[4-[[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]acetamide) C₁₀H₁₂N₂O₄S 256.28 Pyrimidine ring, sulfonamide, acetamide Antitubercular agent
Acetamide,N-[4-[[(aminocarbonyl)amino]sulfonyl]phenyl]- C₉H₁₁N₃O₄S 257.27 Ureido group (-NHCONH₂), sulfonamide, acetamide Not explicitly stated

Notes:

  • Target Compound vs. The pyrimidine in sulfamethazine may enhance interactions with dihydropteroate synthase (DHPS), a target in antitubercular therapy .
  • Target Compound vs. Ureido-Substituted Analog: The ureido group (-NHCONH₂) in the latter (CAS 2828-63-9) introduces additional hydrogen-bonding capacity compared to the benzazepine’s rigid structure, which may influence solubility or target selectivity .

Heterocyclic Modifications in Sulfonamide Derivatives

Compound Name Heterocycle Type Functional Groups Synthesis Method Reference
Target Compound Benzazepine Sulfonamide, acetamide Not explicitly detailed
2-(3,5-Dihydroxypyrazolidin-1-yl)-N-[(4-(2-(3,5-dihydroxypyrazolidin-1-yl)acetamido)phenyl)sulfonyl]-N-(5-methylisoxazol-3-yl)acetamide Pyrazolidine, Isoxazole Dual pyrazolidine, isoxazole, acetamide Reflux with ethyl acetoacetate

Key Differences:

  • The pyrazolidine-isoxazole hybrid compound () incorporates two nitrogen-rich heterocycles, which may enhance metal chelation or anti-inflammatory activity compared to the benzazepine-based target compound. Its synthesis involves a condensation reaction under reflux, differing from the acetylation methods used for sulfamethazine derivatives .

Substituent Impact on Physicochemical Properties

  • Acetamide Position: The target compound’s acetamide is para-substituted on the phenyl ring, similar to N4-Acetylsulfamethazine. This positioning optimizes steric accessibility for target binding .

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for N4-acetylsulfonamides (e.g., acetylation of a primary amine followed by sulfonylation), as seen in .
  • Structure-Activity Relationship (SAR): Rigid heterocycles like benzazepine may improve metabolic stability but could reduce solubility compared to smaller rings (e.g., pyrimidine in sulfamethazine).
  • Further studies on enzyme inhibition (e.g., carbonic anhydrase, DHPS) are warranted.

Biological Activity

N-(4-{[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sulfonyl]amino}phenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is C25H22N2O3C_{25}H_{22}N_{2}O_{3}, with a molecular weight of approximately 398.45 g/mol. Key physicochemical properties include:

PropertyValue
Molecular FormulaC25H22N2O3
Molecular Weight398.45 g/mol
LogP3.49
Polar Surface Area66.48 Ų
Density1.27 g/cm³
Boiling Point553.1 °C

These properties indicate moderate lipophilicity and potential for effective cell membrane permeability, essential for biological activity.

The biological activity of this compound has been linked to several mechanisms:

  • Antitumor Activity : Preliminary studies suggest that the compound exhibits antitumor properties by inducing apoptosis in cancer cell lines.
  • Neuroprotective Effects : The compound shows promise in protecting neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
  • Modulation of Immune Response : It may influence immune cell differentiation and function, particularly in modulating Th17 cell responses.

Case Studies

A notable case study involved the administration of a structurally similar compound in animal models. The study reported protective effects against cisplatin-induced nephrotoxicity. All treated rats survived exposure to lethal doses of cisplatin when co-administered with the compound, highlighting its protective role against drug-induced toxicity.

Biological Activity Summary Table

Activity TypeObserved Effect
Antitumor ActivityInduction of apoptosis
Neuroprotective ActivityProtection against oxidative stress
Immune ModulationModulation of Th17 cells

Research Findings

Recent research has indicated that compounds similar to this compound can effectively inhibit tumor growth in various cancer models. Specific studies have utilized in vitro assays to demonstrate its cytotoxic effects on different cancer cell lines.

Additionally, neuroprotective studies have shown that the compound can reduce neuronal death induced by excitotoxicity and oxidative stress in cultured neurons.

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